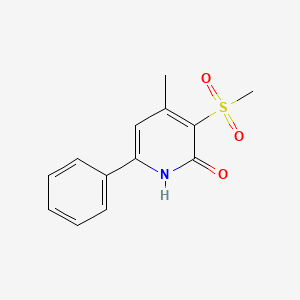

3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol is an organic compound with a complex structure that includes a pyridine ring substituted with methyl, methylsulfonyl, and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the methyl, methylsulfonyl, and phenyl groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

Research has demonstrated that 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as an antimicrobial agent, making it a candidate for further development in treating bacterial infections .

1.2 Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly cyclooxygenase (COX) enzymes. Inhibition of COX-2 is associated with anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structure of this compound suggests it may selectively inhibit COX-2 while minimizing gastrointestinal side effects typically seen with non-selective NSAIDs .

Structure-Kinetic Relationship Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. These studies aim to correlate the chemical structure with biological activity, helping to identify modifications that enhance efficacy or reduce toxicity. For instance, variations in substituents at different positions on the pyridine ring have been explored to optimize binding affinity and selectivity for target enzymes .

Case Studies

3.1 Development of Antimicrobial Agents

In a recent study, this compound was synthesized and evaluated for its antimicrobial activity. The results indicated that this compound could inhibit the growth of several pathogenic bacteria at low concentrations, suggesting its potential use as a lead compound for developing new antibiotics .

3.2 Anti-inflammatory Research

Another notable case involved the evaluation of the compound's anti-inflammatory properties through in vitro assays. The findings revealed that it effectively reduced inflammation markers in cultured cells, supporting its use as a therapeutic agent for inflammatory disorders .

Summary of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa and Escherichia coli with low MIC values. |

| Enzyme Inhibition | Potential selective COX-2 inhibitor with anti-inflammatory effects. |

| Structure-Kinetic Studies | Ongoing research correlating chemical structure with biological activity for optimization. |

| Case Studies | Demonstrated efficacy in reducing inflammation and inhibiting bacterial growth in laboratory settings. |

Mecanismo De Acción

The mechanism of action of 3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-3-(methylsulfonyl)-2-pyridinol: Similar structure but lacks the phenyl group.

6-Phenyl-2-pyridinol: Similar structure but lacks the methyl and methylsulfonyl groups.

3-(Methylsulfonyl)-6-phenyl-2-pyridinol: Similar structure but lacks the methyl group.

Uniqueness

3-methanesulfonyl-4-methyl-6-phenylpyridin-2-ol is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the methyl, methylsulfonyl, and phenyl groups in specific positions on the pyridine ring makes this compound particularly interesting for research and industrial purposes.

Actividad Biológica

3-Methanesulfonyl-4-methyl-6-phenylpyridin-2-ol, a compound with the CAS number 343372-74-7, belongs to the class of pyridine derivatives. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. It has been shown to inhibit the uptake of key neurotransmitters such as dopamine, serotonin, and noradrenaline. In vitro studies indicate that it acts on human transporters, specifically the human dopamine transporter (hDAT) and serotonin transporter (hSERT), demonstrating significant inhibitory effects at nanomolar concentrations .

In Vitro Studies

- Neurotransmitter Uptake Inhibition : The compound was tested in Chinese Hamster Ovary cells expressing hDAT and hSERT. The results indicated that it effectively inhibited the uptake of dopamine and serotonin, with calculated pEC50 values reflecting its potency .

- Antimicrobial Activity : In a study evaluating various pyridine derivatives, this compound exhibited notable antimicrobial properties against Gram-negative bacteria, particularly Pseudomonas aeruginosa. The compound's binding kinetics were assessed, revealing a residence time of approximately 30 minutes at physiological temperatures .

Case Studies

A case study involving a mouse model demonstrated the efficacy of this compound in reducing bacterial load in infections caused by Pseudomonas aeruginosa. The pharmacokinetic/pharmacodynamic (PK/PD) model used in this research suggested that the compound could be developed into an effective antimicrobial agent due to its favorable binding characteristics and post-antibiotic effects .

Data Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyridine ring and substituents can significantly impact its binding affinity and inhibitory potency against various targets. Research indicates that specific substitutions enhance its ability to inhibit neurotransmitter transporters, suggesting pathways for further optimization in drug design .

Propiedades

IUPAC Name |

4-methyl-3-methylsulfonyl-6-phenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9-8-11(10-6-4-3-5-7-10)14-13(15)12(9)18(2,16)17/h3-8H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHPLIUEPHMOGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.